N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a benzothiazole-acetamide hybrid featuring a 6-fluoro substitution on the benzothiazole core, a benzyl group at the N-position, and a 4-(methylsulfonyl)phenyl moiety on the acetamide side chain.
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFDRYUHXJQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the implications of its structural characteristics on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core, introduction of the fluorine atom, and functionalization with benzyl and methylsulfonyl groups. The compound has a molecular formula of C₁₈H₁₈FNO₃S and a molecular weight of 454.53 g/mol. Its structural features include:
- Benzothiazole moiety : Associated with various biological activities, particularly anticancer effects.
- Fluorine substitution : Enhances lipophilicity and bioactivity.
- Methylsulfonyl group : Implicated in antibacterial properties.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, studies have reported that related compounds can inhibit the proliferation of various cancer cell lines, such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 1.8 | Cell cycle arrest |
| B7 | H1299 | 2.0 | Inhibition of migration |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its structural components contribute to its efficacy against various bacterial strains, particularly resistant ones. Studies suggest that modifications enhancing cell permeability can improve its antibacterial activity.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-acetamide | E. coli | 32 µg/mL |
| N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-acetamide | S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Modulation : Interference with the normal progression of the cell cycle, particularly at the G1/S transition.
Case Studies and Research Findings
Recent studies have highlighted the compound's dual action as both an anticancer and antimicrobial agent. For example, a study published in Molecules demonstrated that derivatives with similar structures exhibited cytotoxicity against multiple cancer cell lines while maintaining low toxicity to normal cells . Another investigation focused on its antimicrobial properties, revealing effectiveness against resistant bacterial strains when combined with cell-penetrating peptides .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with key structural analogs:
Key Observations :
- Nitro-substituted analogs (e.g., ) exhibit higher molecular weights (~557.5) and enhanced antitubercular activity (MIC: 0.82–1.04 μM) but may suffer from reduced solubility .
- Sulfonyl-containing analogs () show that the 4-(methylsulfonyl)phenyl group enhances kinase or protease binding, as seen in MMP-9 inhibition () .
Antitubercular Activity
- Nitrobenzothiazole derivatives () inhibit Mycobacterium tuberculosis DprE1 enzyme (MIC: 0.82–1.04 μM), comparable to BTZ043. Halogen substituents (e.g., Cl, Br) improve enzyme inhibition, suggesting electron-withdrawing groups enhance target binding .
- Target Compound : While direct antitubercular data are unavailable, the 6-fluoro and methylsulfonyl groups may similarly optimize interactions with bacterial enzymes.
Antiproliferative and Kinase Inhibition
- VEGFR-2 Inhibitors (): Nitrobenzothiazole derivatives (e.g., compound 6d) show IC₅₀ values of 0.12–0.45 μM against VEGFR-2. Molecular docking reveals hydrophobic interactions with kinase domains .
- Sulfonamide Analogs (): Compounds like 2b and 2e inhibit MMP-9 and cathepsin D/L, critical in cancer metastasis. The methylsulfonyl group in the target compound may mimic these effects .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The benzyl group in the target compound may increase membrane permeability but could elevate hepatotoxicity risks, as seen in piperazine-containing analogs () .
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis typically involves coupling a fluorobenzo[d]thiazol-2-amine derivative with a benzyl-substituted acetamide precursor under reflux conditions. Key steps include:
- Amide bond formation : Reacting 6-fluorobenzo[d]thiazol-2-amine with activated acetamide intermediates (e.g., chloroacetamide derivatives) in polar aprotic solvents like THF or DCM, often with catalysts such as DMAP .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substituent integration and chemical environment (e.g., methylsulfonyl protons at δ ~3.2 ppm) .
- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) .
- Elemental analysis : Validate C, H, N, S content with <1% deviation from theoretical values .
Basic: How is structural integrity and purity validated during synthesis?
Answer:
- Multi-modal spectroscopy : Combine NMR (confirming absence of unreacted amine protons) and IR (amide C=O stretch ~1650 cm⁻¹) .
- Melting point consistency : Compare observed melting points (e.g., 114–131°C for analogous compounds) with literature to detect impurities .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/MS)?
Answer:
- Repeat experiments : Confirm reproducibility under inert atmospheres to rule out oxidation/hydrolysis .
- Advanced techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., benzyl vs. thiazole protons) .
- High-resolution MS (HRMS) : Differentiate isobaric species (e.g., [M+Na]+ vs. [M+K]+ adducts) .
- Computational validation : Compare experimental ¹³C shifts with DFT-calculated values for ambiguous carbons .
Advanced: What strategies improve synthetic yield and scalability?
Answer:
- Solvent optimization : Replace THF with DMF for higher solubility of intermediates (yield increase from 21% to 33% in analogous syntheses) .
- Catalyst screening : Test alternatives to DMAP (e.g., DIPEA) to reduce side reactions .
- Ultrasonication : Enhance reaction rates in heterocyclic coupling steps (e.g., 20–30% reduction in reaction time) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modifications :
- Replace the 6-fluoro group on the benzothiazole with Cl or Br to assess halogen effects on bioactivity .
- Vary the N-benzyl substituent (e.g., electron-withdrawing groups) to study steric/electronic impacts .
- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and docking studies to map binding interactions .
Advanced: What role does the methylsulfonyl group play in bioactivity?
Answer:
- Hydrogen bonding : The sulfonyl group acts as a hydrogen bond acceptor, critical for target binding (e.g., kinase ATP pockets) .
- Metabolic stability : Sulfonyl groups reduce oxidative metabolism, enhancing half-life in vitro (validated via microsomal stability assays) .
Basic: What are solubility and formulation considerations for in vitro studies?
Answer:
- Solubility screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4) with <0.1% DMSO .
- Surfactant use : Add Tween-80 (0.01–0.1%) for hydrophobic analogs to prevent aggregation .
Advanced: How to employ computational modeling for target identification?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses against targets (e.g., EGFR kinase; PDB ID: 1M17) with flexible side-chain sampling .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for ligand-protein complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
